(2,6-Dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate
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Overview
Description
Linearol is a kaurane diterpene isolated from various medicinal plants, particularly those of the genus Sideritis . This compound has garnered significant attention due to its notable anti-oxidant, anti-inflammatory, and anti-microbial properties . Linearol has been studied for its potential therapeutic applications, especially in the treatment of glioblastoma, a highly malignant form of brain tumor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linearol can be isolated from plant extracts using chromatographic methods such as column chromatography, thin layer chromatography, and vacuum layer chromatography . The synthesis of acetoxy linearol, a derivative of linearol, involves the use of various spectroscopic techniques including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and Fourier-transform infrared spectroscopy .
Industrial Production Methods: While specific industrial production methods for linearol are not extensively documented, the isolation process typically involves the extraction of the compound from plant sources followed by purification using chromatographic techniques . The preparation of linearol for research purposes often involves dissolving the compound in solvents like dimethyl sulfoxide and polyethylene glycol .
Chemical Reactions Analysis
Types of Reactions: Linearol undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, the synthesis of acetoxy linearol involves the acetylation of linearol, which is a substitution reaction .
Common Reagents and Conditions: Common reagents used in the reactions involving linearol include acetylating agents for substitution reactions and oxidizing agents for oxidation reactions . The conditions for these reactions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions involving linearol include acetoxy linearol and other derivatives that exhibit enhanced biological activities . These derivatives are often characterized using spectroscopic techniques to confirm their structures .
Scientific Research Applications
Linearol has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is studied for its potential as an anti-oxidant and anti-inflammatory agent . In biology and medicine, linearol has shown promise in the treatment of glioblastoma when used alone or in combination with radiotherapy . Additionally, its anti-microbial properties make it a candidate for research in the development of new antimicrobial agents .
Mechanism of Action
The mechanism of action of linearol involves its ability to suppress cell proliferation and block the cell cycle at the S phase . This effect is particularly significant in the treatment of glioblastoma, where linearol has been shown to decrease cell viability and inhibit cell migration . The molecular targets and pathways involved in these effects are still under investigation, but the compound’s ability to cross the blood-brain barrier suggests its potential for treating central nervous system disorders .
Comparison with Similar Compounds
Linearol is unique among kaurane diterpenes due to its specific combination of anti-oxidant, anti-inflammatory, and anti-microbial properties . Similar compounds include other kaurane diterpenoids such as acetoxy linearol, which also exhibits significant biological activities . linearol’s ability to cross the blood-brain barrier and its potential for treating glioblastoma make it particularly noteworthy .
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(2,6-dihydroxy-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h15-19,24-25H,1,5-12H2,2-4H3 |
InChI Key |
FOSUPIBQARPELG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1(C(CCC2(C1CC(C34C2CCC(C3)C(=C)C4)O)C)O)C |
Origin of Product |
United States |
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